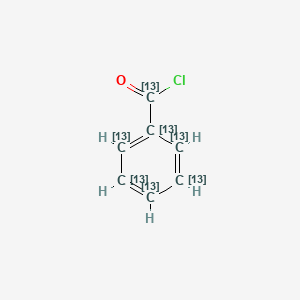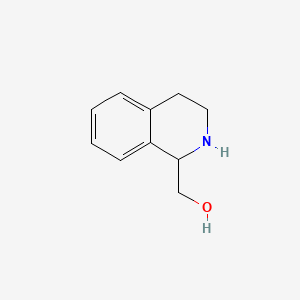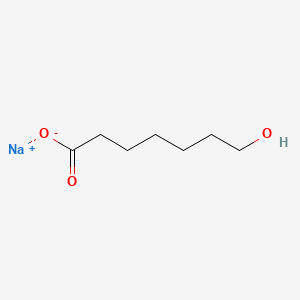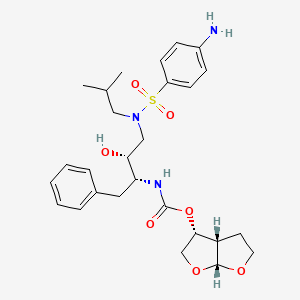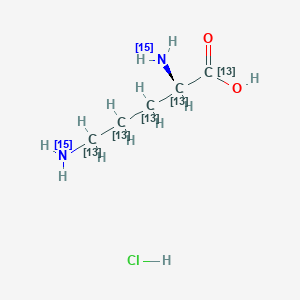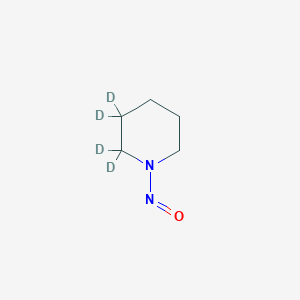
1,3-Dilinoleoyl-2-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dilinoleoyl-2-chloropropanediol, also known as 1,1′-(2-Chloro-1,3-propanediyl) bis[(9Z,12Z)-9,12-octadecadienoate], is a type of lipid that falls under the category of 2-Chloropropanediols (2-MCPD) . It has a molecular formula of C39H67ClO4 and a molecular weight of 635.4 .
Physical And Chemical Properties Analysis
This compound is a neat (pure) compound that is supplied in a liquid state . It has a molecular weight of 635.4 .Applications De Recherche Scientifique
Food Chemistry and Safety : 1,3-Dilinoleoyl-2-chloropropanediol is a type of 3-monochloropropanediol (3-MCPD) fatty acid ester. Research by Custodio-Mendoza et al. (2019) on the occurrence of 3-MCPD diesters in edible oils and oil-based foodstuffs highlights their presence in certain refined oils, including palm oils and margarines. These contaminants are generated during industrial refining processes and their levels vary across different types of oils (Custodio-Mendoza et al., 2019).
Analytical Methodologies : Hongru et al. (2014) developed an HPLC method for measuring 3-MCPD esters in oil samples, demonstrating the importance of accurate and efficient analytical techniques for monitoring these contaminants in food products (Hongru et al., 2014).
Toxicological Research : The study by Huang et al. (2018) explored the potential immunosuppressive effects of 3-MCPD esters on T lymphocyte activation, offering insights into the toxicological impacts of these compounds on the immune system (Huang et al., 2018).
Biotechnological Production : Yang et al. (2018) reviewed advances in genetically engineered microorganisms for efficient biosynthesis of 1,3-propanediol, a related compound, demonstrating the potential of biotechnology in producing valuable chemicals from renewable resources (Yang et al., 2018).
Molecular Reaction Mechanisms : Research by Yao et al. (2019) investigated the formation pathways of 3-MCPD esters in oils and fats, providing essential knowledge for controlling the generation of these contaminants during food processing (Yao et al., 2019).
Propriétés
IUPAC Name |
[2-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFKFYGUGINXTE-MAZCIEHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

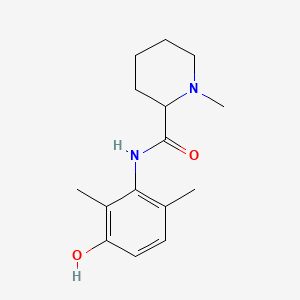

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/no-structure.png)
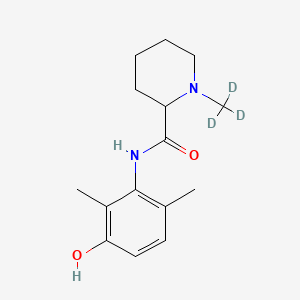
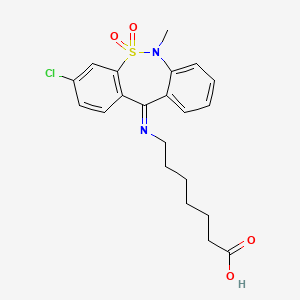
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)
